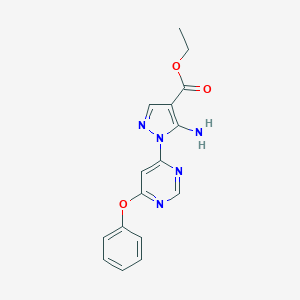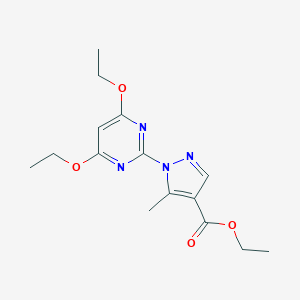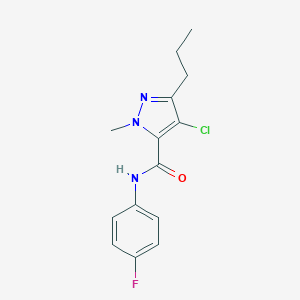![molecular formula C17H14N4OS B287696 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole-based compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it can also inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent cytotoxic activity against different cancer cell lines. This makes it an ideal candidate for studying the mechanism of action of anti-cancer agents and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most significant areas of research is in the development of new anti-cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Furthermore, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo. Finally, studies are needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research applications. It exhibits potent cytotoxic activity against different cancer cell lines and has been found to inhibit specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it exhibits anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Additionally, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-methoxybenzoylhydrazide and 4-methylphenacyl bromide in the presence of triethylamine and carbon disulfide. The resulting product is then cyclized with the help of sodium ethoxide to yield the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been found to induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways.
Propriétés
Formule moléculaire |
C17H14N4OS |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-11-3-5-13(6-4-11)16-20-21-15(18-19-17(21)23-16)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3 |
Clé InChI |
QPHYDYNPYJPUGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)




![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
